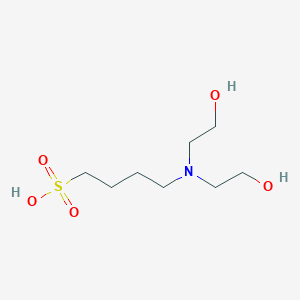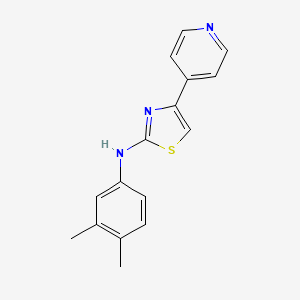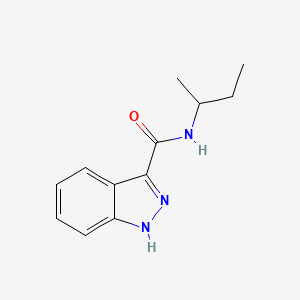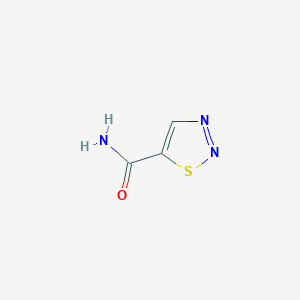![molecular formula C15H17BrN2O3S2 B7518321 N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide](/img/structure/B7518321.png)
N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide, also known as BVT.2733, is a small molecule that has been synthesized for scientific research purposes. It belongs to the class of sulfonylurea compounds and has been found to have potential therapeutic applications in various diseases.2733.
Mechanism of Action
The mechanism of action of N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide is not fully understood. However, it has been found to inhibit the activity of the enzyme sulfonylurea receptor 1 (SUR1), which is involved in the regulation of insulin secretion. By inhibiting the activity of SUR1, N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been found to increase insulin sensitivity and reduce blood glucose levels. N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has also been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LO), which is involved in the production of leukotrienes. By inhibiting the activity of 5-LO, N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been found to reduce inflammation.
Biochemical and Physiological Effects:
N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been found to have several biochemical and physiological effects. It has been found to increase insulin sensitivity and reduce blood glucose levels in animal models of type 2 diabetes. N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has also been found to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis. In addition, N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been found to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide in lab experiments include its relatively simple synthesis method, its potential therapeutic applications in various diseases, and its ability to inhibit the activity of SUR1 and 5-LO. However, the limitations of using N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide in lab experiments include its limited availability and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for research on N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide. One direction is to investigate its potential in the treatment of other inflammatory conditions, such as asthma and multiple sclerosis. Another direction is to investigate its potential in the treatment of other types of cancer. Further research is also needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide involves several steps. The first step involves the preparation of 5-bromothiophene-2-sulfonyl chloride, which is then reacted with N-(2-ethylphenyl)-N-methylglycine to form the intermediate compound. The intermediate compound is then treated with triethylamine to obtain the final product, N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide. The synthesis of N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been reported in several research articles and has been found to be a reliable method for obtaining the compound.
Scientific Research Applications
N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been found to have potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and has been investigated for its potential in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions. N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has also been found to have antidiabetic properties and has been studied for its potential in the treatment of type 2 diabetes. In addition, N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide has been investigated for its potential in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-[(5-bromothiophen-2-yl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3S2/c1-3-11-6-4-5-7-12(11)17-14(19)10-18(2)23(20,21)15-9-8-13(16)22-15/h4-9H,3,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWAQTRHPDXMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethylphenyl)-2-(N-methyl5-bromothiophene-2-sulfonamido)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4,5-diamine](/img/structure/B7518239.png)

![1-(4-Bromophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7518256.png)
![Methyl 3-({[3-(3-hydroxyquinoxalin-2-yl)propanoyl]oxy}methyl)benzoate](/img/structure/B7518262.png)

![N-[2-(4-chlorophenyl)ethyl]-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide](/img/structure/B7518275.png)


![[4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7518302.png)
![3,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7518305.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7518307.png)
![N~1~-(4-bromo-2-methylphenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7518317.png)
![N-(2-methoxyphenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518335.png)
![1-[4-(5-Thien-2-yl-1,3,4-oxadiazol-2-yl)phenyl]ethanone](/img/structure/B7518336.png)